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Abstract
TPN171 is a novel, potent, and selective phosphodiesterase type 5 (PDE5) inhibitor currently

under clinical development for the treatment of pulmonary arterial hypertension (PAH) and

erectile dysfunction.[1][2] Developed by the Shanghai Institute of Materia Medica and Vigonvita

Life Sciences Co., Ltd., TPN171 has demonstrated a promising safety and pharmacokinetic

profile in early-stage clinical trials.[2] This technical guide provides a comprehensive overview

of the available safety and toxicology data on TPN171, with a focus on its mechanism of action,

preclinical findings, clinical safety, and pharmacokinetics. The information is intended to

support further research and development of this compound.

Mechanism of Action: Selective PDE5 Inhibition
TPN171 exerts its therapeutic effect through the selective inhibition of phosphodiesterase type

5 (PDE5), an enzyme predominantly found in the corpus cavernosum and pulmonary

vasculature.[3] PDE5 is responsible for the degradation of cyclic guanosine monophosphate

(cGMP). By inhibiting PDE5, TPN171 leads to an accumulation of cGMP, resulting in smooth

muscle relaxation, vasodilation, and increased blood flow.[3]

In vitro studies have demonstrated TPN171's high potency, with an IC50 of 0.62 nM for PDE5.

[4] Notably, TPN171 exhibits significant selectivity over other PDE isozymes, which is crucial

for a favorable side-effect profile. For instance, its selectivity for PDE5 is 32 times higher than

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b12430147?utm_src=pdf-interest
https://www.benchchem.com/product/b12430147?utm_src=pdf-body
https://www.researchgate.net/publication/353034201_A_Phase_I_Study_to_Evaluate_the_Safety_Tolerability_and_Pharmacokinetics_of_TPN171H_a_Novel_Phosphodiesterase_Type_5_Inhibitor_in_Healthy_Subjects
https://pmc.ncbi.nlm.nih.gov/articles/PMC9813128/
https://www.benchchem.com/product/b12430147?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9813128/
https://www.benchchem.com/product/b12430147?utm_src=pdf-body
https://www.benchchem.com/product/b12430147?utm_src=pdf-body
https://www.dovepress.com/a-phase-i-study-to-evaluate-the-safety-tolerability-and-pharmacokineti-peer-reviewed-fulltext-article-DDDT
https://www.benchchem.com/product/b12430147?utm_src=pdf-body
https://www.dovepress.com/a-phase-i-study-to-evaluate-the-safety-tolerability-and-pharmacokineti-peer-reviewed-fulltext-article-DDDT
https://www.benchchem.com/product/b12430147?utm_src=pdf-body
https://www.medchemexpress.com/tpn171.html
https://www.benchchem.com/product/b12430147?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12430147?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


for PDE6 (associated with visual disturbances) and 1610 times higher than for PDE11.[5] This

selectivity profile suggests a lower risk of off-target effects compared to other PDE5 inhibitors

like sildenafil and tadalafil.[5]
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Figure 1: TPN171 Mechanism of Action.

Preclinical Safety and Toxicology
While specific quantitative data from preclinical toxicology studies, such as No-Observed-

Adverse-Effect-Levels (NOAELs), are not extensively detailed in publicly available literature, it

is reported that TPN171H exhibited "satisfactory safety and pharmacokinetic profiles in rats

and dogs" during these evaluations.[3] The preclinical data was sufficient to support the

initiation of Phase I clinical trials, with the maximum recommended starting dose (MRSD) of 5
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mg and an estimated maximum dose of 50 mg being determined based on these nonclinical

findings.[3][5]

Standard preclinical toxicology programs for investigational new drugs typically include:

Single-dose toxicity studies: To determine the maximum tolerated dose and identify potential

target organs for toxicity.

Repeated-dose toxicity studies: In both a rodent and a non-rodent species to evaluate the

toxicological profile after repeated administration.

Genotoxicity studies: A battery of tests to assess the potential for mutagenicity and

clastogenicity.

Safety pharmacology studies: To investigate the effects on vital functions, including

cardiovascular, respiratory, and central nervous systems.

Reproductive and developmental toxicology studies: To evaluate the potential effects on

fertility and embryonic-fetal development.

The successful progression of TPN171 to clinical trials implies that no prohibitive toxicities were

identified during these essential preclinical assessments.

Clinical Pharmacokinetics
The pharmacokinetic profile of TPN171 has been characterized in several Phase I clinical

studies involving healthy volunteers, as well as in specific populations with renal and hepatic

impairment.

Absorption, Distribution, Metabolism, and Excretion
(ADME)
Following a single oral administration of 10 mg of [14C]TPN171 in healthy male volunteers, the

compound was rapidly absorbed, reaching a peak plasma concentration (Tmax) in

approximately 0.67 hours.[2] The terminal half-life (t1/2) was determined to be around 9.89

hours.[2] A study in 63 healthy adults showed a half-life of 8 to 10.9 hours.[6]
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Excretion of TPN171 and its metabolites occurs through both renal and fecal routes, with

approximately 46.61% of the radioactive dose recovered in urine and 48.60% in feces over 216

hours.[2] TPN171 undergoes extensive metabolism, with 22 metabolites identified in human

plasma, urine, and feces.[2] The primary metabolic pathways include mono-oxidation

(hydroxylation and N-oxidation), dehydrogenation, N-dealkylation, O-dealkylation, amide

hydrolysis, glucuronidation, and acetylation.[7] The cytochrome P450 enzyme CYP3A4 is the

main contributor to the oxidative metabolism of TPN171.[7]
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Figure 2: ADME Workflow for TPN171.

Pharmacokinetic Parameters
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The pharmacokinetic parameters of TPN171 have been evaluated in single and multiple

ascending dose studies. The exposure (AUC and Cmax) was found to be dose-proportional

within the 5-30 mg range.[3]

Table 1: Pharmacokinetic Parameters of TPN171 in Healthy Volunteers (Single Dose)

Parameter 10 mg Dose[2] 5-30 mg Dose Range[3]

Tmax (h) 0.67 -

t1/2 (h) 9.89 8.02 - 10.88

AUC0-∞ (h·ng/mL) 480 (geometric mean) Dose-dependent

Cmax (ng/mL) - Dose-dependent

Data presented as mean or range.

Special Populations
Hepatic Impairment: In individuals with mild to moderate hepatic impairment, the Cmax and

AUC of TPN171 were higher (geometric mean ratios of 1.17-1.20 and 1.45-1.54,

respectively) compared to subjects with normal hepatic function.[8] This suggests that a dose

adjustment may be necessary for this patient population.[8]

Renal Impairment: In subjects with severe renal impairment, the AUC of TPN171 was

increased by approximately 37-38% compared to those with normal renal function, while the

Cmax was slightly lower.[9] The elimination half-life was also prolonged.[9]

Food Effect
The administration of TPN171 with food was found to decrease the Cmax and prolong the

Tmax.[3] However, there was no significant effect on the overall exposure (AUC).[3] This

suggests that TPN171 can be taken with or without food, though taking it with a meal may

delay the onset of its effect.

Clinical Safety and Tolerability
TPN171 has been generally well-tolerated in Phase I clinical trials.[3][6]
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Single and Multiple Ascending Dose Studies
In a study with 63 healthy adults receiving single and multiple doses of TPN171H (5 mg to 30

mg), the most commonly reported treatment-related adverse events were consistent with the

known side effects of PDE5 inhibitors.[6] These included:

Spontaneous erections in males

Dizziness

Headache and head discomfort

Nasal obstruction

Palpitations

Flushing

Nausea

Importantly, no participants withdrew from the study due to adverse events.[6] Unlike sildenafil,

TPN171H did not show any significant impact on general blood pressure or color

discrimination, highlighting its high selectivity for PDE5.[3][6]

Table 2: Summary of Common Adverse Events in a Phase I Study of TPN171H

Adverse Event Frequency Severity

Spontaneous Erections Common Mild

Dizziness Common Mild

Headache/Head Discomfort Common Mild

Nasal Obstruction Common Mild

Palpitations Common Mild

Flushing Common Mild

Nausea Common Mild
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Based on data from a Phase 1 trial in 63 healthy adults.[6]

Safety in Special Populations
In studies involving participants with hepatic or renal impairment, all reported adverse events

were non-serious, and no subjects discontinued the trials due to these events.[8][9]

Experimental Protocols
Human Pharmacokinetics, Mass Balance, and
Metabolism Study

Study Design: A single-center, single-dose, non-randomized, open-label study.[2]

Participants: Six healthy Chinese male volunteers.[2]

Intervention: A single oral suspension of 10 mg (100 µCi) of [14C]TPN171.[2]

Sample Collection: Blood, plasma, urine, and feces were collected at various time points up

to 216 hours post-dose.[2]

Analytical Methods: Radioactivity in samples was measured using a liquid scintillation

counter. Metabolite profiling and identification were conducted using a radioactive detector

combined with a high-resolution mass spectrometer.[2] Pharmacokinetic parameters were

estimated using WinNonlin software.[2]

Phase I Safety, Tolerability, and Pharmacokinetics Study
Study Design: A three-part study consisting of a single ascending-dose (SAD) component, a

food-effect component, and a multiple ascending-dose (MAD) component. The SAD and

MAD parts were randomized, double-blind, and placebo-controlled.[3]

Participants: A total of 63 healthy adult subjects.[3]

Intervention: Oral tablets of TPN171H at doses ranging from 5 mg to 30 mg, or placebo.[3][6]

Safety Assessments: Included monitoring of vital signs, physical examinations, clinical

laboratory tests, 12-lead ECGs, and recording of adverse events.[5]
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Pharmacokinetic Assessments: Blood samples were collected at designated time points for

the analysis of TPN171 plasma concentrations using a validated LC-MS/MS method.[3]

Conclusion
TPN171 is a promising new PDE5 inhibitor with a favorable pharmacokinetic and safety profile

observed in early clinical development. Its high selectivity for PDE5 suggests a potential for

fewer off-target side effects compared to existing therapies. The clinical data to date indicates

that TPN171 is generally well-tolerated, with a predictable and manageable side-effect profile

consistent with its mechanism of action. Further clinical investigation in larger patient

populations is warranted to fully establish its efficacy and long-term safety for the treatment of

pulmonary arterial hypertension and other potential indications. The lack of publicly available

detailed preclinical toxicology data underscores the need for transparency in drug development

to facilitate a comprehensive understanding of a new chemical entity's safety profile.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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